[2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Overview
Description
[2-Amino-1-(4-methylphenyl)ethyl]diethylamine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a methyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, starting with 4-methylaniline, the compound can be synthesized by reacting it with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-1-(4-methylphenyl)ethyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Amino-1-(4-methylphenyl)ethyl]diethylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treating various diseases.
Industry
Industrially, the compound is used in the synthesis of dyes, polymers, and other materials. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine
- [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Uniqueness
Compared to similar compounds, [2-Amino-1-(4-methylphenyl)ethyl]diethylamine may exhibit unique properties due to the presence of the diethylamine group
Properties
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNKNAROJVMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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